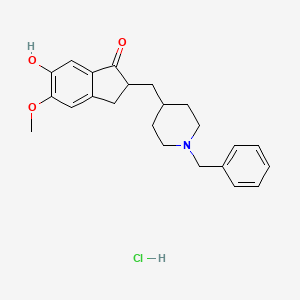

盐酸 6-O-去甲基多奈哌齐

描述

6-O-Desmethyl donepezil is an active metabolite of the acetylcholinesterase inhibitor donepezil . It is formed through dealkylation by the cytochrome P450 (CYP) isoform CYP2D6 . It inhibits human ether a go-go (hERG) channels .

Synthesis Analysis

Donepezil, the parent compound of 6-O-Desmethyl donepezil, undergoes hepatic metabolism after oral administration. The metabolic pathway of donepezil indicates multiple metabolic pathways: O-demethylation at 6 and 5 positions to form metabolites M1 and M2, respectively .

Molecular Structure Analysis

The molecular formula of 6-O-Desmethyl donepezil is C23H27NO3 . The average mass is 365.465 Da and the monoisotopic mass is 365.199097 Da .

Chemical Reactions Analysis

Donepezil, the parent compound of 6-O-Desmethyl donepezil, undergoes oxidation using a mild, versatile oxidant Chloramine-T in acidic medium .

Physical And Chemical Properties Analysis

The molecular weight of 6-O-Desmethyl donepezil is 365.465 Da .

科学研究应用

Fungal Biotransformation Studies

6-O-Desmethyl donepezil hydrochloride has been used in fungal biotransformation studies . A high-performance liquid chromatography (HPLC) method was developed for the enantioselective determination of donepezil (DPZ), 5-O-desmethyl donepezil (5-ODD), and 6-O-desmethyl donepezil (6-ODD) in Czapek culture medium . This method was applied to biotransformation studies with fungi for the first time .

Chiral HPLC Analysis

The compound is used in chiral HPLC analysis . The HPLC analysis was carried out using a Chiralpak AD-H column with hexane/ethanol/methanol as the mobile phase and UV detection at 270 nm . This method was linear over a certain concentration range for each enantiomer of DPZ, 5-ODD, and 6-ODD .

Pharmacokinetic-Pharmacodynamic Modelling

6-O-Desmethyl donepezil hydrochloride is used in pre-clinical pharmacokinetic-pharmacodynamic modelling . A simple, sensitive, and robust HPLC–PDA assay was developed and validated for rapid determination of donepezil hydrochloride (DNP), a potent acetylcholinesterase inhibitor, in rat plasma and tissues .

Biodistribution Studies

The compound is used in biodistribution studies . The method developed for the HPLC–PDA assay was successfully applied for studying the compartmental pharmacokinetics, tissue distribution, and pharmacodynamics . The tissue distribution studies suggest that the kidneys, lungs, and liver are the primarily responsible organs for metabolism and elimination of DNP .

Acetylcholinesterase Inhibitory Activity Measurement

6-O-Desmethyl donepezil hydrochloride is used in measuring the acetylcholinesterase inhibitory activity of DNP . Pharmacodynamic studies were performed by measuring acetylcholinesterase inhibitory activity of DNP, which indicated that the pharmacokinetic and pharmacodynamic data are in correlation with each other .

Alzheimer’s Disease Research

The compound is used in Alzheimer’s disease research . Donepezil hydrochloride (DNP), a potent acetylcholinesterase inhibitor, is therapeutically used for the treatment of Alzheimer’s disease . The in vivo metabolism study of DPZ in humans suggests that the isoenzymes involved in its metabolism are CYP2D6 and CYP3A4 .

作用机制

Target of Action

The primary target of 6-O-Desmethyl donepezil hydrochloride, a metabolite of Donepezil, is the enzyme acetylcholinesterase . This enzyme is responsible for the hydrolysis of acetylcholine, a neurotransmitter that plays a crucial role in memory and learning .

Mode of Action

6-O-Desmethyl donepezil hydrochloride acts as an acetylcholinesterase inhibitor . It binds to the enzyme and inhibits its activity, preventing the breakdown of acetylcholine .

Biochemical Pathways

The action of 6-O-Desmethyl donepezil hydrochloride primarily affects the cholinergic pathway . By inhibiting acetylcholinesterase, it increases the availability of acetylcholine at synapses, enhancing cholinergic transmission . This can help alleviate the cognitive deficits associated with conditions like Alzheimer’s disease, where there is a cholinergic deficiency .

Pharmacokinetics

6-O-Desmethyl donepezil hydrochloride is a metabolite of Donepezil, which is extensively metabolized in the liver via CYP2D6 and CYP3A4 enzymes . About 11% of Donepezil is metabolized to 6-O-Desmethyl donepezil .

Result of Action

The inhibition of acetylcholinesterase and the subsequent increase in acetylcholine concentrations can lead to improved cognitive function . This is particularly beneficial in conditions like Alzheimer’s disease, where there is a deficiency in cholinergic neurotransmission .

Action Environment

The action of 6-O-Desmethyl donepezil hydrochloride can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the same liver enzymes (CYP2D6 and CYP3A4) can affect its metabolism . Additionally, genetic variations in these enzymes among individuals can also impact the drug’s efficacy and safety .

安全和危害

属性

IUPAC Name |

2-[(1-benzylpiperidin-4-yl)methyl]-6-hydroxy-5-methoxy-2,3-dihydroinden-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO3.ClH/c1-27-22-13-18-12-19(23(26)20(18)14-21(22)25)11-16-7-9-24(10-8-16)15-17-5-3-2-4-6-17;/h2-6,13-14,16,19,25H,7-12,15H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJAYMITWAFPQAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

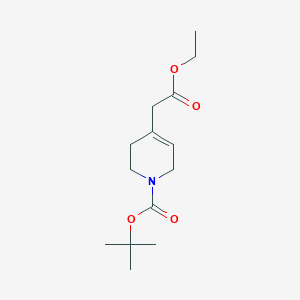

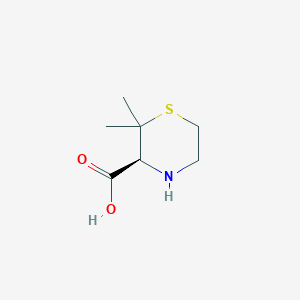

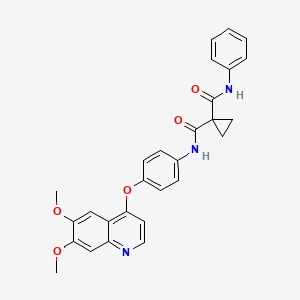

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

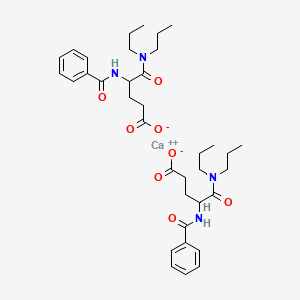

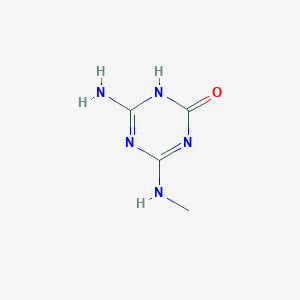

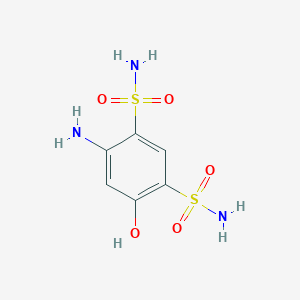

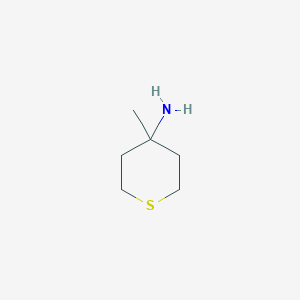

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenyl(113C)propanoic acid](/img/structure/B3331578.png)

![3-(8-Amino-3-cyclobutylimidazo[1,5-a]pyrazin-1-yl)phenol](/img/structure/B3331623.png)